Hydrazide Formation Yield: 80% Conversion Efficiency Under Standard Conditions
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate undergoes hydrazinolysis to yield 3-(4-bromophenyl)-3-hydroxypropanehydrazide with 80% yield under standard conditions [1]. This transformation is a critical entry point for synthesizing triazole-thiones and oxadiazole-thiones with documented anti-inflammatory and antimicrobial activities [2]. In contrast, the methyl ester analog (methyl (3R)-3-(4-bromophenyl)-3-hydroxypropanoate, CAS 1211354-36-7) is predominantly utilized for cross-coupling reactions rather than hydrazide formation, making the ethyl ester the empirically validated choice for heterocyclic derivatization pathways requiring hydrazide intermediates [3].
| Evidence Dimension | Hydrazinolysis reaction yield |
|---|---|
| Target Compound Data | 80% yield |
| Comparator Or Baseline | Methyl (3R)-3-(4-bromophenyl)-3-hydroxypropanoate: not reported for hydrazide formation; literature use focuses on cross-coupling applications |
| Quantified Difference | Ethyl ester demonstrated 80% hydrazide yield; methyl ester lacks documented hydrazinolysis utility |
| Conditions | Ethanol solvent, hydrazine monohydrate, 3.0 h reaction time |
Why This Matters
This yield data supports procurement of the ethyl ester for synthetic routes requiring hydrazide intermediates as precursors to bioactive heterocycles, whereas the methyl ester may be suboptimal for this specific transformation.
- [1] Molaid. 3-(4-Bromophenyl)-3-hydroxypropanehydrazide, CAS 910135-62-5. Reaction information: ethyl 3-(4-bromophenyl)-3-hydroxypropanoate as starting material, 80% yield. View Source
- [2] Molaid. Synthesis of β-hydroxypropanoic acid derivatives as potential anti-inflammatory, analgesic, and antimicrobial agents. View Source
- [3] Kuujia. Methyl (3R)-3-(4-bromophenyl)-3-hydroxypropanoate, CAS 1211354-36-7. View Source
